molecular formula C21H24N2O2S B5002897 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide

Cat. No. B5002897
M. Wt: 368.5 g/mol
InChI Key: KLQXACLVFXREBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide, also known as CP-945,598, is a compound that has been extensively studied for its potential use in the treatment of various diseases. The compound belongs to the class of drugs known as CB1 receptor antagonists, which have been shown to have a wide range of therapeutic applications.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the receptor, the compound reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward pathways.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide in lab experiments is that it is a highly selective CB1 receptor antagonist, which reduces the potential for off-target effects. However, one of the limitations of using this compound is that it has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for the study of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide. One area of research is the development of more potent and selective CB1 receptor antagonists for use in the treatment of obesity, diabetes, and addiction. Another area of research is the investigation of the long-term effects of CB1 receptor blockade on metabolic and behavioral outcomes. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of active research.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide involves the reaction of 4-cyclohexylphenol with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with 3-cyano-4,5-dimethylthiophene. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-cyclohexylphenoxy)acetamide has been studied for its potential use in the treatment of various diseases, including obesity, diabetes, and addiction. The compound works by blocking the CB1 receptors in the brain, which are responsible for regulating appetite, metabolism, and reward pathways.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-cyclohexylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-14-15(2)26-21(19(14)12-22)23-20(24)13-25-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,16H,3-7,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXACLVFXREBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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